Colensano e clerodano diterpenóides

Colensane and clerodane diterpenoids are a class of terpenoid compounds characterized by their unique carbon skeleton structures. Colensane diterpenoids, named after the plant species *Colensoa* where they were first identified, exhibit diverse biological activities including anti-inflammatory, antioxidant, and cytotoxic properties. These compounds typically feature a 15-carbon backbone with an unsaturated four-membered ring (the colensane moiety) attached to the triterpene skeleton.

Clerodane diterpenoids, on the other hand, are structurally distinct, featuring a six-membered ring system within their carbon framework. They are commonly found in plants and have been associated with potential applications in medicine, including antiviral, anti-inflammatory, and anticancer activities. Both types of diterpenoids play significant roles in natural product chemistry and pharmacology due to their structural complexity and biological diversity.

These compounds often undergo extensive structural modifications through various chemical transformations, making them valuable targets for the development of new drugs and therapeutic agents.

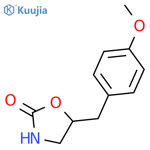

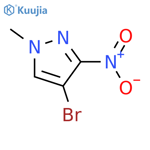

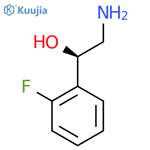

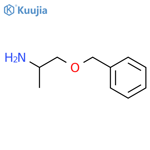

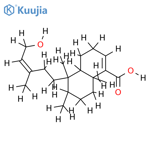

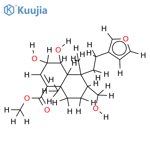

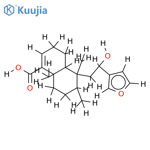

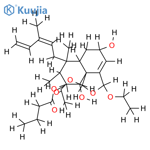

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

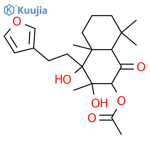

|

(+)-15-hydroxy-cis-cleroda-3,13-dien-18-oic-acid | 137990-88-6 | C20H32O3 |

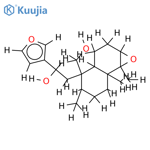

|

divinatorin F | 917951-72-5 | C21H30O6 |

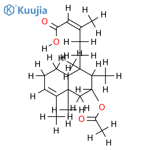

|

12-hydroxyhardwickiic acid | 126034-95-5 | C20H28O4 |

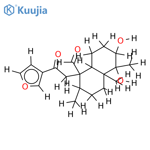

|

(+)-2-Acetyloxy-4-[2-(3-furanyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-3,4-dihydroxy-3,4a,8,8-tetramethylnaphthalen-1(2H)-one | 95261-28-2 | C22H32O6 |

|

Bacchomegallin A | 107390-05-6 | C46H70O11 |

|

12,20-Dihydroxy-3alpha,4alpha,15,16-bisepoxy-8beta,10betaH-ent-cleroda-13(16),14-diene | 132214-99-4 | C20H30O4 |

|

Solidagonic acid | 19941-91-4 | C22H34O4 |

|

Methyl-Kolavenat | 23527-24-4 | C21H34O2 |

|

(ent-3β, 4α)-form-15, 16-Epoxy-3, 4-dihydroxy-12-oxo-13(16), 14-clerodadien-20-al | 173293-91-9 | C20H28O5 |

|

Casearin F | 133535-79-2 | C28H42O8 |

Literatura Relacionada

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

Fornecedores recomendados

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados